

Introduction: The Strategic Importance of 7-Bromo-5-methylquinoxaline

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Compound of Interest

Compound Name: 7-Bromo-5-methylquinoxaline

Cat. No.: B1390130

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7-Bromo-5-methylquinoxaline is a substituted quinoxaline, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.^[1] Its structure is notable for the presence of a methyl group at the 5-position and a bromine atom at the 7-position. This specific arrangement of substituents confers unique chemical properties that make it a valuable intermediate in medicinal chemistry and materials science.^[1] The quinoxaline core itself is a privileged scaffold, known for a wide range of biological activities, including anticancer and antimicrobial properties.^{[1][2]}

The bromine atom at the 7-position serves as a versatile synthetic handle, readily participating in nucleophilic substitution and cross-coupling reactions, which allows for the straightforward introduction of diverse functional groups.^{[1][3]} The methyl group at the 5-position influences the electronic properties and steric environment of the molecule, which can modulate its biological activity and physical characteristics.^[1]

This guide provides a comprehensive overview of the essential characterization data for **7-Bromo-5-methylquinoxaline**, presented from the perspective of a senior application scientist. We will delve into its synthesis, spectroscopic profile, and physical properties, offering insights into the rationale behind the analytical methodologies and the interpretation of the resulting data.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. **7-Bromo-5-methylquinoxaline** is a solid organic compound with the key identifiers summarized below.^[1]

[4]

Property	Value	Source
CAS Number	532934-95-5	[1]
Molecular Formula	C ₉ H ₇ BrN ₂	[1]
Molecular Weight	223.07 g/mol	[1][4]
IUPAC Name	7-bromo-5-methylquinoxaline	[1]
SMILES	<chem>CC1=CC(=CC2=NC=CN=C12)Br</chem>	[1]
InChI Key	DGGITVDNUKFNTJ-UHFFFAOYSA-N	[1]

The structure of **7-Bromo-5-methylquinoxaline** is depicted below.

Caption: Chemical structure of **7-Bromo-5-methylquinoxaline**.

Synthesis and Purification

The synthesis of **7-Bromo-5-methylquinoxaline** is typically achieved through the electrophilic bromination of 5-methylquinoxaline.[1] The choice of brominating agent and reaction conditions is critical to ensure regioselectivity for the 7-position and to minimize the formation of byproducts.

Caption: General workflow for the synthesis of **7-Bromo-5-methylquinoxaline**.

Experimental Protocol: Bromination of 5-Methylquinoxaline

This protocol is a representative procedure based on established methods for the bromination of quinoxaline scaffolds.[1]

- **Reaction Setup:** In a well-ventilated fume hood, dissolve 5-methylquinoxaline (1 equivalent) in a suitable solvent such as acetonitrile or a strong acid like hydrobromic acid. The choice of

solvent influences the reactivity of the brominating agent.

- **Bromination:** Cool the solution in an ice bath. Slowly add the brominating agent (e.g., N-bromosuccinimide or a solution of bromine, ~1.1 equivalents) dropwise while maintaining the low temperature to control the exothermic reaction.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 60 °C) for several hours (typically 16 hours or as determined by reaction monitoring).^[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.^[5] Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **7-Bromo-5-methylquinoxaline**.^[1]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of **7-Bromo-5-methylquinoxaline**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Atom (IUPAC position)	δ ^1H / ppm	Multiplicity (J / Hz)	δ ^{13}C / ppm	Interpretation
C5-CH ₃	2.55–2.70	s	21–22	The singlet in the ^1H NMR and the upfield signal in the ^{13}C NMR are characteristic of a methyl group attached to an aromatic ring. [1]
H6	8.00–8.07	d (9.0)	126–128	This proton is ortho to the methyl group and shows a typical doublet splitting from the adjacent H8 proton. [1]
H8	7.85–7.95	dd (9.0, 2.0)	134–136	The doublet of doublets pattern arises from coupling to both H6 (ortho, large J) and H2/H3 (meta, small J). [1]
H2/H3 (Quinoxaline)	~8.5-8.8	m	151–154	These protons on the pyrazine ring are typically deshielded and appear downfield. [1]
C7-Br	—	—	110–112	The carbon directly attached to the bromine atom is

significantly
shielded
compared to
other aromatic
carbons due to
the heavy atom
effect.^[1]

Expertise in Interpretation: The chemical shifts are highly informative. The downfield shift of protons on the quinoxaline ring system is due to the electron-withdrawing nature of the two nitrogen atoms. The bromine at position 7 further deshields the adjacent protons. The methyl group, being electron-donating, causes a slight shielding effect, resulting in the upfield chemical shift of its protons.^[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Wavenumber (ν / cm^{-1})	Assignment	Interpretation
3100–3000	Aromatic C–H stretch	Confirms the presence of the aromatic rings. ^[1]
1610–1580	C=N and C=C ring stretches	Characteristic vibrations of the quinoxaline core. ^[1]
1465–1430	CH ₃ asymmetric deformation	Confirms the presence of the 5-methyl substituent. ^[1]
1290–1270	C–N stretch (pyrazine)	Vibration associated with the pyrazine ring of the quinoxaline system. ^[1]
620–560	C–Br stretch	A key diagnostic peak confirming the successful bromination of the molecule. ^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

- Molecular Ion Peak:** In electron-impact (EI) mass spectrometry, **7-Bromo-5-methylquinoxaline** will show a characteristic molecular ion peak (M^+) cluster. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are present in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 222 and 224).
- Fragmentation Pattern:** A common and often prominent fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom. This results in a significant $[M-\text{Br}]^+$ peak, which may even be the base peak in the spectrum.[\[1\]](#)

X-ray Crystallography Insights

While a specific crystal structure for **7-Bromo-5-methylquinoxaline** was not found in the initial search, data from the closely related 7-bromo-2-(4-chlorophenyl)quinoxaline provides valuable structural insights that are expected to be very similar.[\[1\]](#)

Metric	Expected Value	Comment
Space group	P2 ₁ /n	Indicates a centrosymmetric crystal packing. [1]
C–Br bond length	~1.89 Å	Typical for a bromine atom attached to an sp ² hybridized carbon in an aromatic system. [1]

These parameters confirm a rigid, planar π -system, which is a key feature influencing the molecule's interactions in both biological systems and material applications.[\[1\]](#)

Applications in Research and Development

The unique structural features of **7-Bromo-5-methylquinoxaline** make it a versatile tool for scientists.

- **Pharmaceutical Development:** It serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of novel anticancer and antimicrobial agents.[1]
- **Chemical Probes and Research Tools:** Its ability to be functionalized allows for its use in creating chemical probes to study biological pathways and enzyme activity.[1]
- **Analytical Standards:** The pure compound can be used as an analytical standard for the quantification of quinoxaline derivatives in various samples.[1]

Conclusion

The comprehensive characterization of **7-Bromo-5-methylquinoxaline** through a combination of spectroscopic and analytical techniques provides a clear and unambiguous confirmation of its structure and purity. The data presented in this guide, from NMR and FT-IR to mass spectrometry, forms a reliable foundation for its use in further research and development. Its strategic importance as a synthetic intermediate is underscored by the versatility of the quinoxaline scaffold and the reactivity of the bromine substituent, paving the way for the discovery of new chemical entities with significant biological and material properties.

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